molecular formula C9H8N2O2S B13897134 Methyl 5-amino-1,3-benzothiazole-6-carboxylate

Methyl 5-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B13897134
M. Wt: 208.24 g/mol
InChI Key: ZVHLZQBCCNQAJP-UHFFFAOYSA-N
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Description

Methyl 5-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 2-amino-1,3-benzothiazole-6-carboxylate
  • Methyl 5-amino-1,3-benzothiazole-2-carboxylate
  • 2-Amino-1,3-benzothiazole-6-carboxylic acid

Comparison: Methyl 5-amino-1,3-benzothiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 5-amino-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)5-2-8-7(3-6(5)10)11-4-14-8/h2-4H,10H2,1H3

InChI Key

ZVHLZQBCCNQAJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1N)N=CS2

Origin of Product

United States

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